molecular formula C15H21NO4S B3006746 3-(4-Cyclohexylbenzenesulfonamido)propanoic acid CAS No. 790271-25-9

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid

Cat. No.: B3006746
CAS No.: 790271-25-9
M. Wt: 311.4
InChI Key: WATMKOQCBUNILJ-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylbenzenesulfonamido)propanoic acid, also known as CBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Synthesis of Polyaniline Colloids : Utilizing dodecylbenzenesulfonic acid as a surfactant and dopant in the synthesis of polyaniline colloids, leading to stable green dispersions that don't undergo macroscopic precipitation for more than a year (Shreepathi & Holze, 2006).
  • Solid Acid Catalysts Development : Creation of efficient and stable solid acid catalysts through the sulfonation of swelling mesoporous polydivinylbenzenes, which are more active than other arenesulfonic and propyl-sulfonic groups functional mesoporous silicas (Liu et al., 2010).
  • Development of Chiral Fluorinating Agents : Synthesis of novel chiral fluorinating agents through a sequence of reactions involving carboxybenzenesulfonamide, leading to fluorinated N-F agents (Sun et al., 2008).

Material Science and Catalysis

  • Synthesis of Biaryl Sulfonamides : Development of biaryl sulfonamides through the conversion of cyanobenzenesulfonamides, which can further be elaborated by alkylation and arylation (Dosa et al., 2011).
  • Creation of Efficient Coupling Reactions : Use of ionic liquids for acid-catalyzed coupling reactions of aromatic alkynes with aldehydes, facilitating the synthesis of enones (Xu et al., 2004).

Spectroscopy and Analysis

  • Spectroscopy Studies : Experimental and theoretical studies on vibrational spectra of various compounds synthesized using fluoro- and hydroxy-derivatives of benzenesulfonamides, providing insights into their structure and properties (Song et al., 2007).

Pharmaceutical Applications

  • Synthesis of Anti-inflammatory Agents : Although excluding direct drug usage, the synthesis of novel anti-inflammatory agents using benzenesulfonamide conjugates provides insights into the potential pharmaceutical applications of these compounds (Salem et al., 2009).

Safety and Hazards

The safety and hazards associated with “3-(4-Cyclohexylbenzenesulfonamido)propanoic acid” are not clearly mentioned in the search results .

Properties

IUPAC Name

3-[(4-cyclohexylphenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-15(18)10-11-16-21(19,20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12,16H,1-5,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATMKOQCBUNILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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